molecular formula C7H9F3O3 B12953112 Ethyl 3-(trifluoromethyl)oxetane-3-carboxylate

Ethyl 3-(trifluoromethyl)oxetane-3-carboxylate

Cat. No.: B12953112
M. Wt: 198.14 g/mol
InChI Key: OTTQHVFXZHXDPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(trifluoromethyl)oxetane-3-carboxylate is a compound that belongs to the oxetane family, characterized by a four-membered ring containing an oxygen atom. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(trifluoromethyl)oxetane-3-carboxylate typically involves the formation of the oxetane ring through epoxide opening with trimethyloxosulfonium ylide . The reaction conditions often include the use of sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at elevated temperatures (70-110°C) to achieve good yields . Another method involves the use of vinyl sulfonium ions in the presence of a photocatalyst and a base under blue LED light irradiation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(trifluoromethyl)oxetane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various functionalized oxetanes, tetrahydrofurans (THFs), and other ring-expanded derivatives .

Mechanism of Action

The mechanism of action of ethyl 3-(trifluoromethyl)oxetane-3-carboxylate involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets and pathways, influencing biological activity . The compound’s trifluoromethyl group also plays a crucial role in modulating its reactivity and interactions .

Properties

Molecular Formula

C7H9F3O3

Molecular Weight

198.14 g/mol

IUPAC Name

ethyl 3-(trifluoromethyl)oxetane-3-carboxylate

InChI

InChI=1S/C7H9F3O3/c1-2-13-5(11)6(3-12-4-6)7(8,9)10/h2-4H2,1H3

InChI Key

OTTQHVFXZHXDPM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(COC1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.